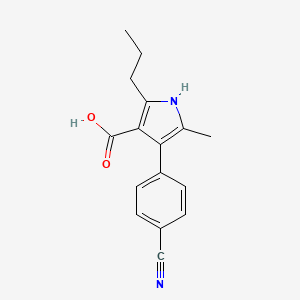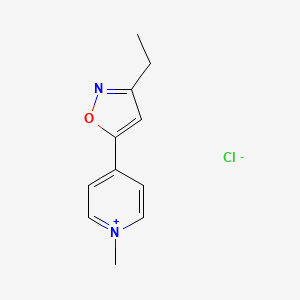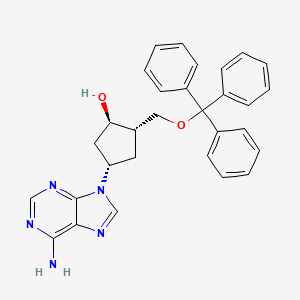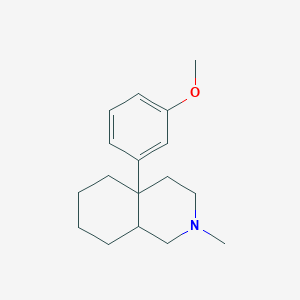![molecular formula C24H31O2P B12894213 Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties This compound features a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where dicyclohexylphosphine oxide derivatives are coupled with aryl bromides to form the desired product . The reaction conditions often involve the use of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The biphenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction typically produces phosphines.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but with phenyl groups instead of cyclohexyl groups.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Dicyclohexylphenylphosphine oxide: Similar to dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide but with a phenyl group instead of the biphenyl structure.
Uniqueness
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of both cyclohexyl and biphenyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C24H31O2P |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
3-(2-dicyclohexylphosphorylphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-20-11-9-10-19(18-20)23-16-7-8-17-24(23)27(26,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h7-11,16-18,21-22,25H,1-6,12-15H2 |
InChI-Schlüssel |
PAHIGZJEZAAKMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


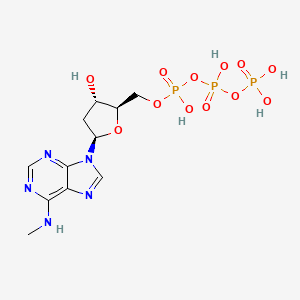
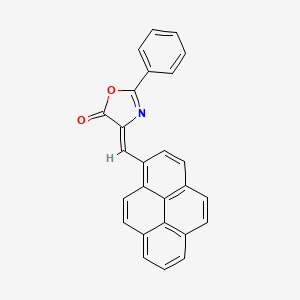

![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
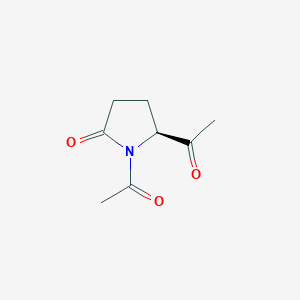
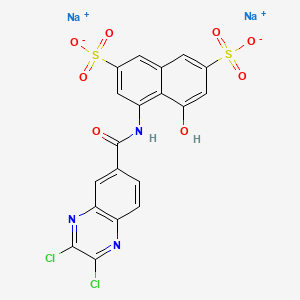
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
